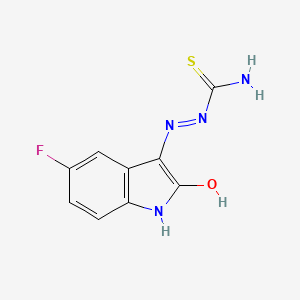

![molecular formula C20H22FN7 B5578899 6-{[4-(2-氟苯基)-1-哌嗪基]甲基}-N-苯基-1,3,5-三嗪-2,4-二胺](/img/structure/B5578899.png)

6-{[4-(2-氟苯基)-1-哌嗪基]甲基}-N-苯基-1,3,5-三嗪-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties . This specific compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), and it is more selective to ENT2 than to ENT1 .

Synthesis Analysis

The synthesis of this compound involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular structure of this compound involves a 1,3,5-triazine ring substituted with various functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the sequential substitution of the chloride atom in cyanuric chloride using oxygen, nitrogen and sulfur centered nucleophiles .科学研究应用

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound, also referred to as FPMINT, is a novel inhibitor of ENTs and is more selective for ENT2 over ENT1 . ENTs are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy. The inhibition of ENTs can be significant in the development of treatments for various diseases, including cancer and cardiovascular diseases.

Neuroprotective and Anti-neuroinflammatory Agent

The compound’s derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties, which could be beneficial in treating neurodegenerative diseases . This application is particularly promising for conditions such as Parkinson’s and Alzheimer’s disease.

Cancer Therapy

Due to its role as an ENT inhibitor, the compound has potential applications in cancer therapy. ENTs are involved in the transport of nucleoside and nucleoside analogues, which are important in chemotherapy . Modifying the compound could lead to more selective inhibitors that could improve cancer treatment efficacy.

Cardiovascular Disease Treatment

The compound’s ability to regulate extracellular adenosine levels makes it a candidate for the treatment of cardiovascular diseases. Adenosine plays a significant role in cardiovascular function, and ENT inhibitors have been explored for their therapeutic potential in this field .

Pharmacokinetic Enhancer

Piperazine, a component of the compound, is known to positively modulate the pharmacokinetic properties of drug substances. This suggests that the compound could be used to enhance the delivery and effectiveness of other drugs .

Antimicrobial and Antiviral Activities

Compounds with the 1,3,5-triazine structure have exhibited antimicrobial and antiviral activities. While specific studies on this compound are not detailed, its structural similarities suggest potential in this area .

Adenosine Receptor Regulation

By influencing the levels of extracellular adenosine, the compound may affect the adenosine receptors, which are involved in numerous physiological processes. This could have implications for therapies targeting the adenosine receptors .

Structure-Activity Relationship (SAR) Studies

SAR studies of the compound and its analogues provide insights into the molecular interactions and effects on ENTs. These studies are essential for designing more potent and selective inhibitors for therapeutic use .

作用机制

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, with a higher selectivity towards ENT2 than ENT1 .

Mode of Action

The compound inhibits the transport of nucleosides and nucleoside analogues through ENTs in a concentration-dependent manner . The inhibitory effect of the compound is irreversible and non-competitive, as it reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .

Biochemical Pathways

By inhibiting ENTs, the compound disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . This disruption can affect various biochemical pathways, including those involved in cell growth and proliferation.

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .

Result of Action

The compound’s inhibition of ENTs can lead to a decrease in nucleotide synthesis and a disruption of adenosine function . This can result in various molecular and cellular effects, potentially including a reduction in cell growth and proliferation.

未来方向

The future directions for this compound could involve further studies to explore its selectivity towards ENT2 over ENT1, and its potential applications in the field of medicine, particularly in the treatment of conditions where the regulation of nucleotide synthesis and adenosine function is crucial .

属性

IUPAC Name |

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN7/c21-16-8-4-5-9-17(16)28-12-10-27(11-13-28)14-18-24-19(22)26-20(25-18)23-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBKXMUODGBTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)

![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)

![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)

![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)

![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)

![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)